molecular formula C21H27N3O3S B2437917 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea CAS No. 898415-33-3

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Cat. No. B2437917
CAS RN: 898415-33-3
M. Wt: 401.53
InChI Key: ISBHSTWAUOSIOF-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, also known as PTUP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTUP is a urea derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Scientific Research Applications

Chemical Interactions and Synthesis

  • Association and Complex Formation : Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-R(1)-ureas with 2-amino-1,8-naphthyridines and benzoates, shedding light on the impact of substituents on complex formation. This study highlights the critical role of intramolecular hydrogen bonding in urea derivatives for complex formation and provides insights into their chemical interactions (Ośmiałowski et al., 2013).

  • Synthesis and Activity of Urea Derivatives : Thalluri et al. (2014) demonstrated a method for the synthesis of ureas via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This process provides a racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a significant advancement in the synthesis of urea derivatives with potential biological applications (Thalluri et al., 2014).

Biological Activities

  • Neuroprotective Properties : Azam et al. (2009) investigated the antiparkinsonian activity of urea and thiourea derivatives, revealing significant neuroprotective properties against haloperidol-induced catalepsy in mice. This study underscores the potential therapeutic applications of urea derivatives in treating neurological disorders (Azam et al., 2009).

  • Inhibition of Soluble Epoxide Hydrolase : Rose et al. (2010) focused on the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase, showcasing the potential of urea derivatives in modulating inflammation and protecting against various conditions, such as hypertension and neuropathic pain (Rose et al., 2010).

  • Antiproliferative Activity : Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, testing them for antiproliferative activity against various cancer cell lines. The results indicated broad-spectrum antiproliferative activity, suggesting the utility of these compounds in cancer research (Al-Sanea et al., 2018).

properties

IUPAC Name

1-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-10-12-20(13-11-17)28(26,27)24-16-6-5-9-19(24)14-15-22-21(25)23-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBHSTWAUOSIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

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